molecular formula C26H19N3O3S B11569264 (5Z)-5-(3-phenoxybenzylidene)-2-[4-(prop-2-en-1-yloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(3-phenoxybenzylidene)-2-[4-(prop-2-en-1-yloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11569264
M. Wt: 453.5 g/mol
InChI Key: BQRNGWIHDHORNN-QJOMJCCJSA-N
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Description

The compound “(5Z)-5-[(3-PHENOXYPHENYL)METHYLIDENE]-2-[4-(PROP-2-EN-1-YLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE” is a synthetic organic molecule that belongs to the class of triazolothiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the following steps:

    Formation of the Triazolothiazole Core: The triazolothiazole core can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones under reflux conditions in the presence of a base such as sodium ethoxide.

    Introduction of the Phenoxyphenyl and Propenyloxyphenyl Groups: The phenoxyphenyl and propenyloxyphenyl groups can be introduced through nucleophilic substitution reactions. The phenoxyphenyl group can be attached via a reaction with phenol derivatives, while the propenyloxyphenyl group can be introduced using allyl bromide in the presence of a base like potassium carbonate.

    Formation of the Methylidene Group: The methylidene group can be introduced through a condensation reaction with an appropriate aldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and propenyl groups, leading to the formation of corresponding quinones and epoxides.

    Reduction: Reduction reactions can occur at the triazolothiazole core, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid, sulfuric acid, and halogens.

Major Products

    Oxidation: Quinones and epoxides.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential as a therapeutic agent. It has shown promise in preliminary studies for its antimicrobial, antifungal, and anticancer activities.

Medicine

The compound is being investigated for its potential use in drug development. Its ability to interact with various biological targets makes it a candidate for the treatment of diseases such as cancer, bacterial infections, and inflammatory conditions.

Industry

In the industrial sector, the compound is used in the development of new materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and reactivity.

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on the biological target. For example, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis, while its anticancer activity could be due to the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[(3-Phenylphenyl)methylidene]-2-[4-(prop-2-en-1-yloxy)phenyl]-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one
  • (5Z)-5-[(3-Methoxyphenyl)methylidene]-2-[4-(prop-2-en-1-yloxy)phenyl]-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one

Uniqueness

The compound’s uniqueness lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C26H19N3O3S

Molecular Weight

453.5 g/mol

IUPAC Name

(5Z)-5-[(3-phenoxyphenyl)methylidene]-2-(4-prop-2-enoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C26H19N3O3S/c1-2-15-31-20-13-11-19(12-14-20)24-27-26-29(28-24)25(30)23(33-26)17-18-7-6-10-22(16-18)32-21-8-4-3-5-9-21/h2-14,16-17H,1,15H2/b23-17-

InChI Key

BQRNGWIHDHORNN-QJOMJCCJSA-N

Isomeric SMILES

C=CCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC(=CC=C4)OC5=CC=CC=C5)/SC3=N2

Canonical SMILES

C=CCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC(=CC=C4)OC5=CC=CC=C5)SC3=N2

Origin of Product

United States

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